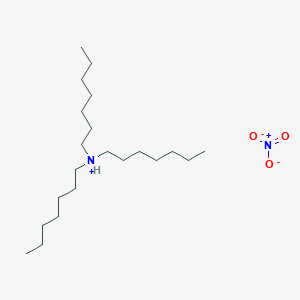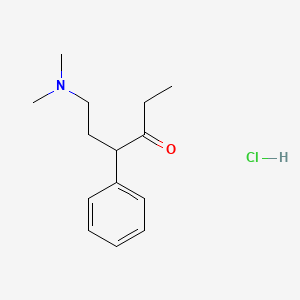
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a hexanone backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-phenylhexan-3-one typically involves the reaction of a suitable precursor with dimethylamine and a phenyl-containing reagent. One common method is the alkylation of a ketone with dimethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)-4-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Dimethylamino)-4-phenylhexan-3-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler compound with similar functional groups but lacking the phenyl and hexanone components.
Dimethylaniline: Contains a dimethylamino group attached to a phenyl ring, similar in structure but different in reactivity and applications.
Methadone: Shares some structural similarities but has distinct pharmacological properties and uses.
Uniqueness
6-(Dimethylamino)-4-phenylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and usability in various applications
Propiedades
Número CAS |
7512-06-3 |
|---|---|
Fórmula molecular |
C14H22ClNO |
Peso molecular |
255.78 g/mol |
Nombre IUPAC |
6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-14(16)13(10-11-15(2)3)12-8-6-5-7-9-12;/h5-9,13H,4,10-11H2,1-3H3;1H |
Clave InChI |
CRRARLWACCXLOL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCN(C)C)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


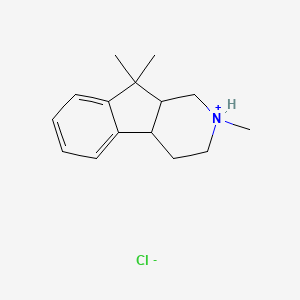
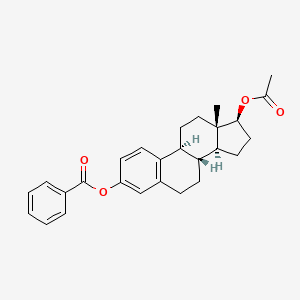
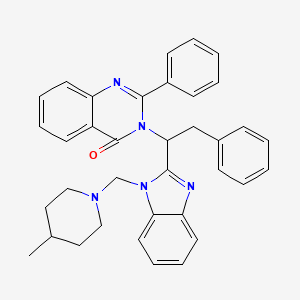
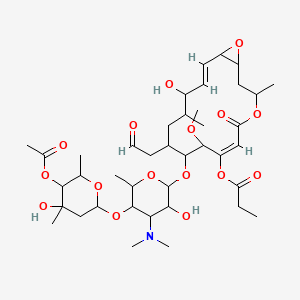
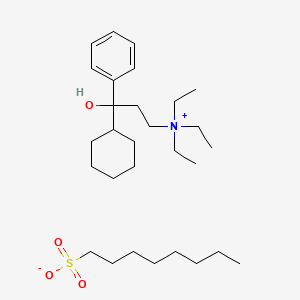
![Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B13767195.png)
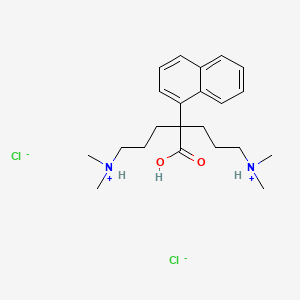
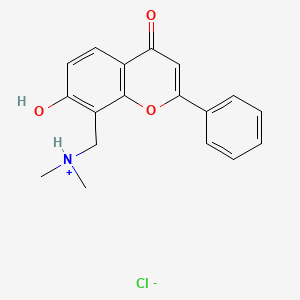
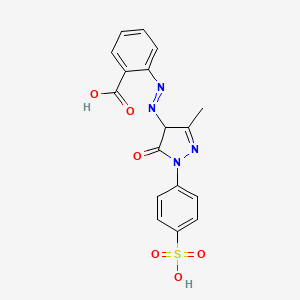
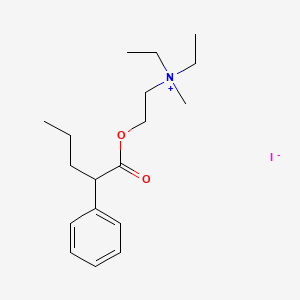
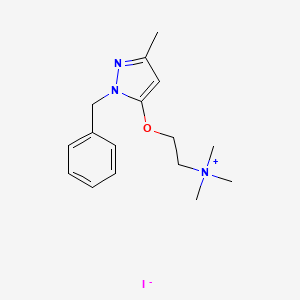
![14-Methyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-18-one](/img/structure/B13767240.png)
